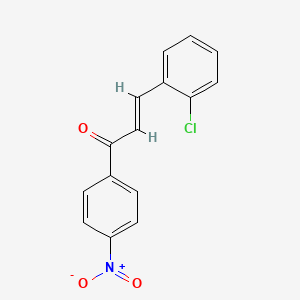

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 2-chlorophenyl group and a 4-nitrophenyl group attached to the prop-2-en-1-one backbone

Mécanisme D'action

Target of Action

2-Chloro-4-NitroChalcone, also known as (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one or (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, has been found to bind distinctive receptors in rat brain homogenates . These receptors include the binding site of benzodiazepines/GABAA, serotonin 5-HT1A, and m-opioid . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and neuronal signaling.

Mode of Action

The interaction of 2-Chloro-4-NitroChalcone with its targets results in a series of biochemical reactions. The compound displaces specific ligands from these receptors, thereby modulating their activity . This modulation can lead to changes in neuronal signaling, which may underlie the compound’s observed pharmacological effects.

Biochemical Pathways

2-Chloro-4-NitroChalcone affects several biochemical pathways. For instance, it has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-NitroChalcone-utilizers . The degradation of 2-Chloro-4-NitroChalcone via this pathway could have downstream effects on various cellular processes.

Pharmacokinetics

Chalcones and their derivatives, to which 2-chloro-4-nitrochalcone belongs, are known to exhibit a wide range of pharmacological activities

Result of Action

The molecular and cellular effects of 2-Chloro-4-NitroChalcone’s action are likely to be diverse, given its multiple targets and the various pathways it affects. For instance, it has been reported to have anti-anxiety, anti-depression, and analgesic effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-NitroChalcone. For example, the compound’s degradation via the BT pathway occurs in a Gram-negative bacterium , suggesting that the presence of specific microbial communities could influence the compound’s environmental fate Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Chloro-4-NitroChalcone are largely determined by its molecular structure. The compound is an α,β-unsaturated ketone, which contains a reactive keto-ethylenic group. This group is responsible for the compound’s ability to undergo electron transfer reactions

Cellular Effects

Chalcone derivatives have been shown to exhibit a range of biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties . These effects suggest that 2-Chloro-4-NitroChalcone may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the α,β-unsaturated carbonyl system in chalcones makes them biologically active . This suggests that 2-Chloro-4-NitroChalcone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It is known that chalcone derivatives can exhibit a range of biological effects, suggesting that the effects of 2-Chloro-4-NitroChalcone may vary with dosage .

Metabolic Pathways

It has been reported that 2-Chloro-4-Nitroaniline, a structurally similar compound, is metabolized via a novel aerobic degradation pathway in a Gram-negative bacterium .

Subcellular Localization

Given its molecular structure, it may be expected to localize in areas of the cell where electron transfer reactions occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(2-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives such as 3-(2-chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: Various substituted chalcones depending on the nucleophile used.

Applications De Recherche Scientifique

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications. It may be used in drug discovery and development processes.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it suitable for various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(2-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

(2E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a nitro group.

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a 2-chlorophenyl group and a 4-nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The nitro group, in particular, contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDHSKYOFPGOJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2619781.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2619782.png)

![N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2619783.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2619790.png)

![4-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine](/img/structure/B2619799.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2619801.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2619803.png)